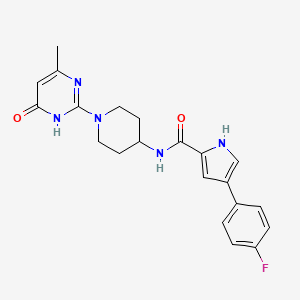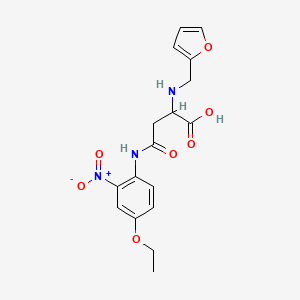
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H19N3O7 and its molecular weight is 377.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Molecular Structure
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is involved in various chemical reactions and has a significant role in the synthesis of complex molecular structures. For instance, reactions of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents lead to the formation of complex molecules like benzopyrroloxazine(ones), demonstrating the compound's utility in synthesizing heterocyclic systems with potential biological activities (Amalʼchieva et al., 2022).
Synthesis of β-Peptides
The compound's derivatives are instrumental in the synthesis of β-peptides, serving as building blocks for these significant biological molecules. Research into the Diels–Alder reaction of ethyl (E)-3-nitroacrylate and furan provides a template for the stereoselective synthesis of hydroxylated derivatives of amino acids, which are valuable for constructing β-peptides (Masesane & Steel, 2004).
Amino Acid Synthesis
The synthesis of amino acids using substrates that include the compound demonstrates innovative approaches to creating essential biological molecules. One method involves the nucleophilic opening of cyclopropanecarboxylate with protected carbonyl and nitro groups, leading to new principles in amino acid synthesis (Vettiger & Seebach, 1990).
Antioxidant Properties
Some derivatives of this compound have been investigated for their antioxidant properties. These studies aim to understand the compound's potential in mitigating oxidative stress, an underlying factor in numerous diseases. The investigation into the activity of 4-hydroxycoumarin derivatives, for instance, sheds light on their scavenger activity in free radical systems, highlighting the broader applicability of these compounds in pharmaceutical research (Stanchev et al., 2009).
Antimicrobial Activities
Research into new carboxylic acids derived from this compound has led to the development of compounds with promising antimicrobial activities. Studies on organotin(IV) carboxylates, for example, demonstrate their effectiveness against a range of fungi and bacteria, suggesting potential applications in developing new antimicrobial agents (Dias et al., 2015).
Propiedades
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h3-8,14,18H,2,9-10H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMPQZPLOORHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)

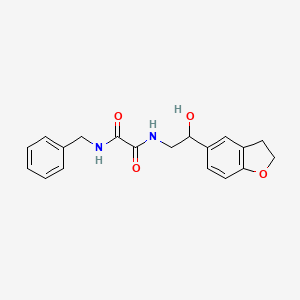
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405032.png)
![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
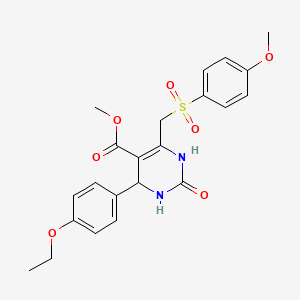

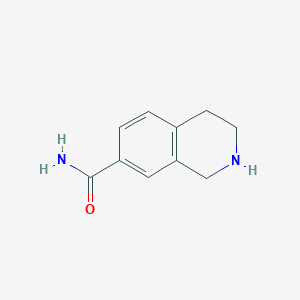
![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
